An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-nitrobenzamide
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitrobenzamide is a substituted aromatic compound with the chemical formula C₇H₅ClN₂O₃.[1][2][3] Its structure, featuring a benzamide (B126) core with both a chloro and a nitro functional group, makes it a valuable intermediate in organic synthesis.[3] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and a discussion of its potential applications, particularly in the context of medicinal chemistry and drug development. The presence of the nitro group and the chlorine atom on the benzene (B151609) ring significantly influences the molecule's reactivity and potential biological activity.[3][4]
Chemical and Physical Properties
A summary of the key physicochemical properties of 2-Chloro-5-nitrobenzamide is provided in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClN₂O₃ | [1][2][3] |
| Molecular Weight | 200.58 g/mol | [2] |
| CAS Number | 16588-15-1 | [1][2][5] |
| Melting Point | 178 °C | [6] |
| Boiling Point | Not available (decomposes) | [6] |
| Appearance | Solid, crystalline powder | N/A |
| Solubility | Soluble in polar organic solvents; low solubility in water. | N/A |
| pKa (Predicted) | 14.23 ± 0.50 | [3] |
Spectroscopic Data
The structural elucidation of 2-Chloro-5-nitrobenzamide is accomplished through various spectroscopic techniques. Below is a summary of the expected spectral characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Chloro-5-nitrobenzamide is expected to show distinct signals for the aromatic protons and the amide protons. The electron-withdrawing nature of the nitro and chloro groups will cause the aromatic protons to appear in the downfield region of the spectrum. The amide protons will likely appear as a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons will appear in the typical aromatic region (120-150 ppm), with their specific shifts influenced by the attached chloro and nitro groups.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Chloro-5-nitrobenzamide will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
-
N-H stretch (amide): ~3400-3200 cm⁻¹ (likely two bands for a primary amide)
-
C=O stretch (amide): ~1680-1630 cm⁻¹
-
N-O stretch (nitro): ~1550-1475 cm⁻¹ (asymmetric) and ~1360-1290 cm⁻¹ (symmetric)[7]
-
C-Cl stretch: ~850-550 cm⁻¹[7]
-
Aromatic C-H and C=C stretches: In their characteristic regions.
Experimental Protocols
Synthesis of 2-Chloro-5-nitrobenzamide from 2-Chloro-5-nitrobenzoic Acid
This protocol describes a general method for the synthesis of 2-Chloro-5-nitrobenzamide from its corresponding carboxylic acid.
Materials:
-
2-Chloro-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Ammonia (B1221849) (aqueous solution or gas)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloro-5-nitrobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 2-chloro-5-nitrobenzoyl chloride.
-
-
Amidation:
-
Dissolve the crude 2-chloro-5-nitrobenzoyl chloride in an anhydrous solvent such as DCM or THF.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a concentrated aqueous solution of ammonia (e.g., 28-30%) or bubble ammonia gas through the solution with vigorous stirring. An excess of ammonia should be used.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with dilute sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-5-nitrobenzamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Workflow for Assessing Antibacterial Activity
Based on the known antimicrobial activities of related nitroaromatic compounds, the following workflow can be employed to evaluate the antibacterial potential of 2-Chloro-5-nitrobenzamide.[4][8][9]
Caption: Experimental workflow for the evaluation of antibacterial activity.
Potential Applications in Drug Development
Derivatives of nitrobenzamide have been investigated for their potential as antimicrobial and antitubercular agents.[8][9] The nitro group is a key pharmacophore in some antimicrobial drugs, where its reduction within the microbial cell can lead to the formation of reactive nitrogen species that are toxic to the microorganism.[4] The presence of the chloro substituent can further modulate the electronic properties and lipophilicity of the molecule, potentially influencing its target binding and cell permeability. Therefore, 2-Chloro-5-nitrobenzamide serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the biological activity of this compound and its derivatives against a range of pathogens.
Safety and Handling
2-Chloro-5-nitrobenzamide should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. 2-CHLORO-5-NITROBENZAMIDE | 16588-15-1 [chemicalbook.com]
- 6. Benzamide,2-chloro-5-nitro- | CAS#:16588-15-1 | Chemsrc [chemsrc.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]
- 9. nanobioletters.com [nanobioletters.com]
